molecular formula C14H13F2N3O2 B6457358 6-(difluoromethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpyrimidin-4-amine CAS No. 2549008-52-6

6-(difluoromethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpyrimidin-4-amine

Cat. No.: B6457358
CAS No.: 2549008-52-6
M. Wt: 293.27 g/mol
InChI Key: UNLKPUVOLQCRDO-UHFFFAOYSA-N
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Description

The compound “6-(difluoromethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpyrimidin-4-amine” is a complex organic molecule. It contains a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a difluoromethyl group and a 2,3-dihydro-1,4-benzodioxin-6-yl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyrimidine ring, followed by the introduction of the difluoromethyl group and the 2,3-dihydro-1,4-benzodioxin-6-yl group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen atoms in the pyrimidine ring, the difluoromethyl group, and the 2,3-dihydro-1,4-benzodioxin-6-yl group would all contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the reactivity of its functional groups. The pyrimidine ring, for example, might undergo reactions typical of aromatic compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar difluoromethyl group and the aromatic pyrimidine ring could affect its solubility, boiling point, melting point, and other properties .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological molecules in the body .

Safety and Hazards

Without specific data, it’s difficult to provide detailed safety and hazard information for this compound. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a potential drug, future studies might focus on testing its efficacy and safety in preclinical and clinical trials .

Properties

IUPAC Name

6-(difluoromethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2N3O2/c1-8-17-10(14(15)16)7-13(18-8)19-9-2-3-11-12(6-9)21-5-4-20-11/h2-3,6-7,14H,4-5H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNLKPUVOLQCRDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NC2=CC3=C(C=C2)OCCO3)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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